molecular formula C15H15N3S2 B12146341 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B12146341
M. Wt: 301.4 g/mol
InChI Key: PMKKYYBGMZFSRT-UHFFFAOYSA-N
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Description

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a thiophene ring and a sulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups.

Scientific Research Applications

4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole lies in its combination of a triazole ring, a thiophene ring, and a sulfanyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H15N3S2/c1-11-5-3-6-12(9-11)10-20-15-17-16-14(18(15)2)13-7-4-8-19-13/h3-9H,10H2,1-2H3

InChI Key

PMKKYYBGMZFSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CS3

Origin of Product

United States

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